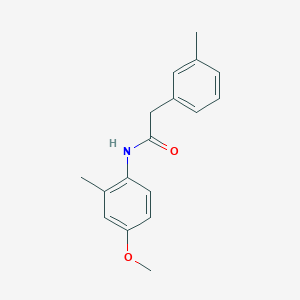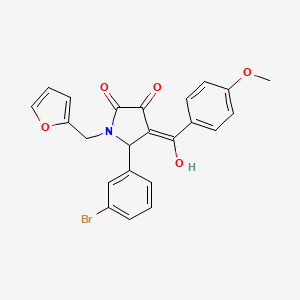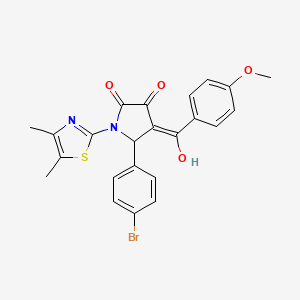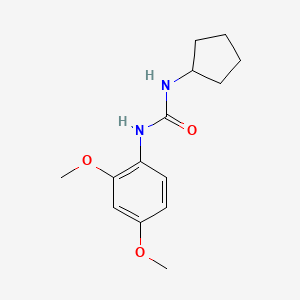![molecular formula C24H21NO4 B5288978 2-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5288978.png)
2-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate, commonly known as AQ-RA 741, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of quinoline derivatives, which have been found to possess a wide range of biological activities. AQ-RA 741 has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of AQ-RA 741 is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-tumor effects by modulating the activity of various signaling pathways. AQ-RA 741 has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell survival. It has also been found to activate the AMPK pathway, which plays a key role in the regulation of energy metabolism and cellular stress response.
Biochemical and physiological effects:
AQ-RA 741 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce the expression of adhesion molecules, and inhibit the activation of NF-κB. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
实验室实验的优点和局限性
AQ-RA 741 has several advantages for lab experiments. It has been found to be stable and soluble in a wide range of solvents, making it easy to handle in the laboratory. It has also been found to exhibit potent activity at low concentrations, making it cost-effective for use in experiments. However, one of the limitations of AQ-RA 741 is that it has not yet been extensively studied in vivo, making it difficult to assess its potential toxicity and efficacy in animal models.
未来方向
There are several future directions for the study of AQ-RA 741. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the mechanism of action of AQ-RA 741 and its potential interactions with other signaling pathways. Additionally, further studies are needed to assess the potential toxicity and efficacy of AQ-RA 741 in animal models, as well as its pharmacokinetic properties in humans.
合成方法
The synthesis of AQ-RA 741 involves the reaction of 2-(2-phenylvinyl)phenol with 8-bromo-7-allylquinoline in the presence of a palladium catalyst. The resulting intermediate is then acetylated to obtain AQ-RA 741. This synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
AQ-RA 741 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
AQ-RA 741 has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
属性
IUPAC Name |
[2-[(E)-2-(8-acetyloxy-7-prop-2-enylquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-4-7-20-11-10-19-13-15-21(25-23(19)24(20)29-17(3)27)14-12-18-8-5-6-9-22(18)28-16(2)26/h4-6,8-15H,1,7H2,2-3H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVMMEWKAURMJC-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=CC2=NC3=C(C=CC(=C3OC(=O)C)CC=C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C2=NC3=C(C=CC(=C3OC(=O)C)CC=C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5288895.png)
![N-cycloheptyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5288901.png)

![N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5288915.png)
![2-[1-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)propyl]-1-isoindolinone](/img/structure/B5288920.png)

![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1,4-diazepane](/img/structure/B5288930.png)

![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5288959.png)
![6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5288968.png)
![2-[benzyl(2,6-dichlorobenzyl)amino]ethanol](/img/structure/B5288972.png)

![3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5288980.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-phenylethyl)urea](/img/structure/B5288982.png)
